molecular formula C18H19N5O B1666539 Acji-99C CAS No. 1135195-64-0

Acji-99C

Número de catálogo: B1666539
Número CAS: 1135195-64-0
Peso molecular: 321.4 g/mol
Clave InChI: MAVSQZRQGSMPPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acji-99C is a covalent inhibitor of the Cdc48/p97 AAA ATPase, a critical enzyme involved in protein homeostasis and ubiquitin-dependent processes, making it a promising therapeutic target for cancer . It exhibits potent inhibition of human p97 with an IC50 of 0.6 μM, while showing significantly reduced activity against yeast Cdc48 (IC50 ≈ 300 μM) and hamster NSF (IC50 ≈ 100 μM), highlighting its species selectivity . Mechanistically, Acji-99C covalently modifies Cys522 in the p97 ATP-binding domain, as confirmed by mass spectrometry and mutational analysis. This modification disrupts p97 function, leading to accumulation of polyubiquitinated proteins and impaired proteasomal degradation, which mimics p97 depletion effects in cancer cells .

Propiedades

Número CAS

1135195-64-0

Fórmula molecular

C18H19N5O

Peso molecular

321.4 g/mol

Nombre IUPAC

N-(1-tert-butyl-3-phenylpyrazolo[3,4-d]pyrimidin-4-yl)prop-2-enamide

InChI

InChI=1S/C18H19N5O/c1-5-13(24)21-16-14-15(12-9-7-6-8-10-12)22-23(18(2,3)4)17(14)20-11-19-16/h5-11H,1H2,2-4H3,(H,19,20,21,24)

Clave InChI

MAVSQZRQGSMPPT-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C

SMILES canónico

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ACJI-99C;  ACJI 99C;  ACJI99C;  ACJI-99C;  ACJI 99 C;  ACJI-99-C; 

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: MEDI 99

MEDI 99, a PP1-like compound modified with an electrophilic group, served as the precursor to Acji-99C. Both compounds target p97’s ATPase activity through covalent binding to Cys522, but Acji-99C exhibits enhanced potency and selectivity.

Functional Analogues: Compound 1 (c-Met Inhibitor)

Compound 1, a triazolopyrazine-based inhibitor targeting c-Met receptor tyrosine kinase, shares a therapeutic focus on oncology but differs mechanistically . Unlike Acji-99C, which disrupts protein turnover, Compound 1 inhibits c-Met kinase activity, a driver of tumor growth and metastasis. While Acji-99C achieves sub-micromolar GI50 values in cancer cells, Compound 1 is highlighted for its balanced biochemical potency, cellular activity, and aqueous solubility, making it suitable for in vivo applications.

Data Tables

Table 1: Biochemical and Cellular Activity Profiles

Compound Target IC50 (μM) Selectivity (vs. Yeast Cdc48/hNSF) Cellular GI50 (μM) Mechanism of Action
Acji-99C p97 ATPase 0.6 >500-fold / >160-fold <1.0 Covalent inhibition of Cys522
MEDI 99 p97 ATPase N/A N/A N/A Covalent inhibition (precursor)
Compound 1 c-Met kinase Not reported N/A Not reported Competitive kinase inhibition

Table 2: Therapeutic and Structural Features

Compound Therapeutic Area Key Structural Features Clinical Stage
Acji-99C Oncology Electrophilic PP1-derived scaffold Preclinical
MEDI 99 Oncology PP1-like core with electrophilic substituent Preclinical
Compound 1 Oncology Triazolopyrazine core with amino groups Preclinical

Research Findings and Discussion

  • Covalent Mechanism: The irreversible binding to Cys522 differentiates Acji-99C from non-covalent p97 inhibitors, offering prolonged target engagement but posing challenges for drug reversibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acji-99C
Reactant of Route 2
Acji-99C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.